Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
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Description
Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C28H32N2O6 and its molecular weight is 492.572. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound could potentially interact with various cellular targets, depending on its chemical structure and properties. For example, the tetramethylpiperidin-4-yl moiety is a common structure in many bioactive compounds and could interact with various enzymes or receptors in the cell .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its target(s). For example, compounds containing a tetramethylpiperidin-4-yl moiety have been shown to have oxidizing properties and can convert alcohols to aldehydes or ketones .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure and properties. For example, its solubility, stability, and molecular size could all affect its absorption and distribution within the body .
Properties
IUPAC Name |
methyl 4-[[4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-27(2)12-18(13-28(3,4)29-27)30-14-21-22(35-16-30)11-10-20-24(31)23(15-34-25(20)21)36-19-8-6-17(7-9-19)26(32)33-5/h6-11,15,18,29H,12-14,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSMQBHGDIPBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=C(C=C5)C(=O)OC)OC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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